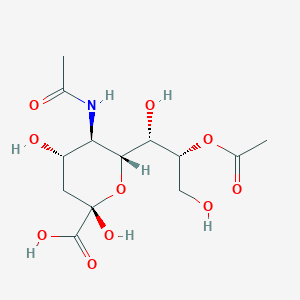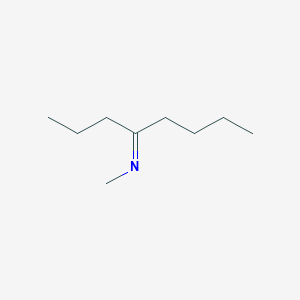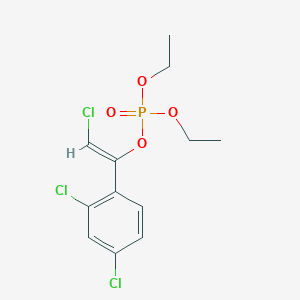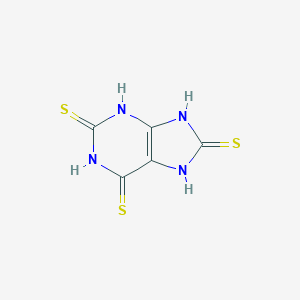
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione, also known as DPTT, is a sulfur-containing heterocyclic compound that has been widely studied for its potential applications in various fields of science. DPTT is a cyclic trisulfide that is structurally similar to the purine nucleotide base, adenine. It has been found to possess a range of interesting biological activities, including antioxidant, anticancer, and antiviral properties.
Mecanismo De Acción
The mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is not fully understood, but it is believed to involve the formation of disulfide bonds with thiol groups on proteins and enzymes. This can lead to the inhibition of enzyme activity and the modulation of cellular signaling pathways. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Efectos Bioquímicos Y Fisiológicos
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess a range of interesting biochemical and physiological effects. It has been shown to have antioxidant activity by scavenging free radicals and protecting cells from oxidative damage. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been shown to have antiviral activity against a range of viruses, including HIV-1 and influenza A virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in lab experiments is its low toxicity and high stability. 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is relatively non-toxic and can be easily handled and stored. It is also stable under a wide range of conditions, making it a useful reagent for a variety of experiments. However, one of the limitations of using 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione is its limited solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione. One area of interest is the development of new synthetic methods for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione that are more efficient and environmentally friendly. Another area of interest is the investigation of the mechanism of action of 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in more detail, particularly with respect to its anticancer and antiviral properties. Finally, there is potential for the development of new applications for 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione in the fields of agriculture and materials science.
Métodos De Síntesis
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione can be synthesized using a variety of methods, including the reaction of 2-aminothiophenol with carbon disulfide in the presence of sodium hydroxide, or the reaction of 2-mercaptoaniline with 2,4-dithiobiuret in the presence of sodium hydroxide. The resulting product is a yellow crystalline solid that is insoluble in water but soluble in organic solvents such as ethanol and chloroform.
Aplicaciones Científicas De Investigación
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been extensively studied for its potential applications in various fields of science, including medicine, agriculture, and materials science. In medicine, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been found to possess antioxidant, anticancer, and antiviral properties. In agriculture, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a fungicide and insecticide. In materials science, 7,9-Dihydro-1H-purine-2,6,8(3H)-trithione has been used as a corrosion inhibitor and as a precursor for the synthesis of metal sulfide nanoparticles.
Propiedades
Número CAS |
15986-33-1 |
|---|---|
Nombre del producto |
7,9-Dihydro-1H-purine-2,6,8(3H)-trithione |
Fórmula molecular |
C5H4N4S3 |
Peso molecular |
216.3 g/mol |
Nombre IUPAC |
7,9-dihydro-3H-purine-2,6,8-trithione |
InChI |
InChI=1S/C5H4N4S3/c10-3-1-2(7-4(11)6-1)8-5(12)9-3/h(H4,6,7,8,9,10,11,12) |
Clave InChI |
ITERHBFDXIEMFW-UHFFFAOYSA-N |
SMILES isomérico |
C12=C(N=C(N1)S)N=C(N=C2S)S |
SMILES |
C12=C(NC(=S)N1)NC(=S)NC2=S |
SMILES canónico |
C12=C(NC(=S)N1)NC(=S)NC2=S |
Otros números CAS |
15986-33-1 |
Pictogramas |
Irritant |
Sinónimos |
7,9-dihydro-3H-purine-2,6,8-trithione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




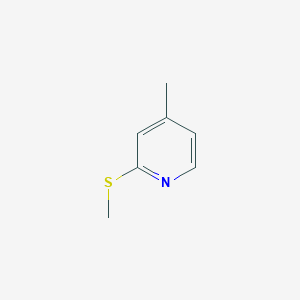

![5-Pyridin-4-yl-4-o-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B103250.png)

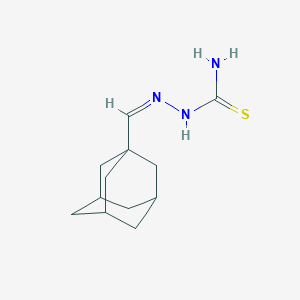
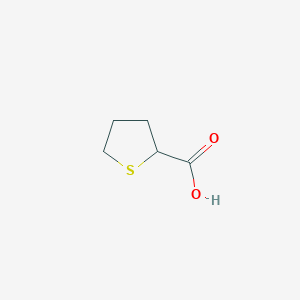
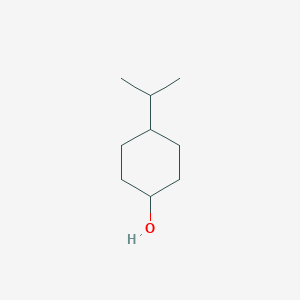
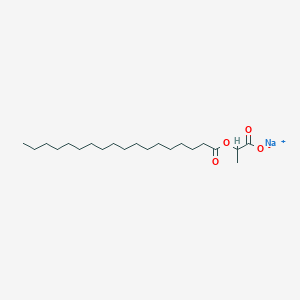

![N-[1-methyl-2-(1-piperidyl)ethyl]pyridin-2-amine](/img/structure/B103259.png)
